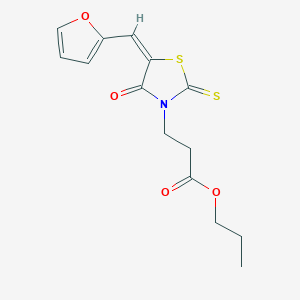

(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

(E)-Propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative characterized by a furan-substituted methylene group at the 5-position of the thiazolidinone core. Its structure includes a propyl ester functional group at the 3-position of the thiazolidinone ring, distinguishing it from related compounds. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (E)-configuration of the furan-2-ylmethylene group is critical for molecular planarity and interactions with biological targets, as stereochemistry often influences binding affinity and bioactivity .

Properties

IUPAC Name |

propyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-2-7-19-12(16)5-6-15-13(17)11(21-14(15)20)9-10-4-3-8-18-10/h3-4,8-9H,2,5-7H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFFNSTVMNJHMA-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:

Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated acyl compound under basic conditions to form the thioxothiazolidinone ring.

Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a condensation reaction with a furan aldehyde.

Esterification: The final step involves esterification with propanoic acid or its derivatives to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinone derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Furan derivatives with additional oxygen functionalities.

Reduction: Thiazolidinone derivatives with reduced sulfur functionalities.

Substitution: Ester derivatives with different alkyl or aryl groups.

Scientific Research Applications

(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring the interaction of thioxothiazolidinone derivatives with biological targets.

Mechanism of Action

The mechanism of action of (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. The furan ring and thioxothiazolidinone moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features:

- Thiazolidinone core: A five-membered ring containing sulfur and nitrogen, with a 4-oxo-2-thioxo motif.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural and functional diversity, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity : The propyl ester group in the target compound increases logP compared to the carboxylic acid derivative in and the pyridin-2-yl amide in . This suggests superior membrane permeability for the ester variant.

- Acidity/Basicity : The pyridin-2-yl amide in exhibits a higher predicted pKa (12.96) due to the basic nitrogen in the pyridine ring, whereas the propyl ester lacks ionizable groups, favoring neutral pH stability.

Biological Activity

(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a thiazolidinone ring, which is known for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N₁O₄S₂ |

| Molecular Weight | 393.86 g/mol |

| IUPAC Name | 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Anticancer Activity

Several studies have investigated the anticancer potential of thiazolidinone derivatives, including this compound. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : Thiazolidinones are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this compound have shown to inhibit the proliferation of HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines with IC50 values ranging from 5.1 to 22.08 µM .

Anti-inflammatory Activity

Thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Cytokine Inhibition : Research indicates that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways . This suggests that this compound may be effective in managing inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been well-documented, with studies showing that they possess activity against a range of bacterial strains.

- Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic processes. Compounds related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the cytotoxic effects of various thiazolidinone derivatives found that those with furan moieties exhibited enhanced activity against cancer cell lines compared to their non-furan counterparts .

- Structure–Activity Relationship (SAR) : The incorporation of specific substituents on the thiazolidinone ring has been shown to significantly influence biological activity. For example, modifications at the 4-position have been linked to increased anticancer potency and improved anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-propyl-4-oxo-2-thioxothiazolidine) and furan-2-carbaldehyde. Key steps include:

- Refluxing in ethanol with catalytic piperidine (1–2 mol%) under inert atmosphere for 6–8 hours .

- Purification via recrystallization (acetic acid/water, 1:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Substituted benzylidene analogs show yields ranging from 45% to 87%, with electron-withdrawing groups on the aldehyde improving reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

- 1H NMR : Peaks at δ 7.5–7.8 ppm (furan protons), δ 4.1–4.3 ppm (propyl ester –OCH2–), and δ 3.3–3.5 ppm (thiazolidinone CH2) .

- FT-IR : Bands at 1700–1720 cm⁻¹ (C=O stretching of thiazolidinone and ester), 1610–1630 cm⁻¹ (C=N imine), and 1200–1250 cm⁻¹ (C–S) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 366.2 (calculated for C₁₄H₁₅NO₄S₂) .

Q. How does the E/Z isomerism of the furan-methylene group affect physicochemical properties?

- Stability : The (E)-isomer is thermodynamically favored due to reduced steric hindrance between the furan ring and thiazolidinone core .

- Solubility : (E)-isomers exhibit lower aqueous solubility (logP ~2.8) compared to (Z)-isomers (logP ~2.2) due to planar geometry .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Case Study : In antimicrobial assays, in vitro MIC values (e.g., 8 µg/mL against S. aureus) may not correlate with in vivo efficacy due to poor pharmacokinetics. Solutions include:

- Prodrug Design : Ester hydrolysis to the carboxylic acid derivative improves bioavailability .

- Formulation : Nanoencapsulation (e.g., clinoptilolite complexes) enhances stability and tissue penetration .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Docking Studies : Molecular docking (AutoDock Vina) identifies strong binding to Staphylococcus enoyl-ACP reductase (FabI) via hydrogen bonds with Arg44 and hydrophobic interactions with the thiazolidinone ring .

- MD Simulations : 100-ns simulations reveal stable binding to fungal CYP51 (target for antifungal activity), with RMSD <2 Å .

Q. What are the structure-activity relationship (SAR) trends for analogs with modified furan or thiazolidinone substituents?

- Key Modifications :

Q. How do reaction byproducts form during synthesis, and what purification methods mitigate them?

- Common Byproducts :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.